molecular formula C9H9N3O B8686504 7-methoxy-1,8-Naphthyridin-2-amine CAS No. 53788-35-5

7-methoxy-1,8-Naphthyridin-2-amine

Cat. No.: B8686504
CAS No.: 53788-35-5
M. Wt: 175.19 g/mol
InChI Key: WLEQWVIWIDRMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-1,8-Naphthyridin-2-amine is a chemical compound with the molecular formula C9H9N3 . It is a type of naphthyridine, a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C9H9N3 . The average mass is 159.188 Da and the monoisotopic mass is 159.079651 Da .

Future Directions

The future directions for research on 7-methoxy-1,8-Naphthyridin-2-amine could involve further exploration of its synthesis methods, as well as investigation into its biological activities and potential applications in medicinal chemistry and materials science .

Properties

CAS No.

53788-35-5

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-methoxy-1,8-naphthyridin-2-amine

InChI

InChI=1S/C9H9N3O/c1-13-8-5-3-6-2-4-7(10)11-9(6)12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

WLEQWVIWIDRMKX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=N2)N)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-7-amino-1,8-napthyridine (Newkome, G. R. et al, J. Org. Chem., 1981, 46, 833-39) (180 mg, 1 mmol) and a methanolic solution of sodium methoxide (458 μL, 25 wt. %) in methyl alcohol (2 mL) was heated at 50° C. for 19 hours. The reaction mixture was allowed to cool, filtered through Celite using dichloromethane, concentrated in vacuo and the residue purified on Silica gel (1:9:0.2 methyl alcohol/dichloromethane/ammonium hydroxide) to afford 2-methoxy-7-amino-1,8-naphthyridine as a pale yellow solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
458 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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